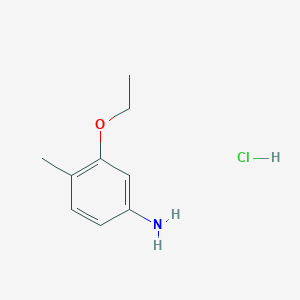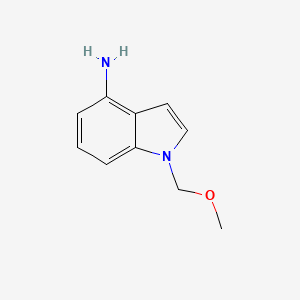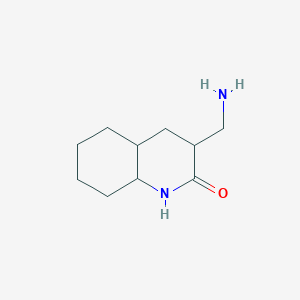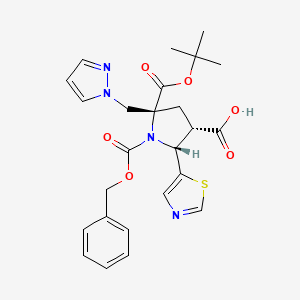![molecular formula C9H16BrNO B13169182 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13169182.png)
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane: is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane typically involves the following steps:
Electrophilic Bromination and Spirocyclization: One common method involves the electrophilic bromination of N-benzyl-acrylamides followed by spirocyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound for studying reaction mechanisms and developing new chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-7-azaspiro[4.5]decane: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)-2-oxa-7-azaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
Uniqueness
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts specific reactivity and potential for various applications. Its spirocyclic structure also contributes to its stability and distinctive chemical behavior .
Propiedades
Fórmula molecular |
C9H16BrNO |
|---|---|
Peso molecular |
234.13 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16BrNO/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,11H,1-7H2 |
Clave InChI |
AFFXXHBXYPWCJL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(OC2)CBr)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)






![1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)


![1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13169175.png)
